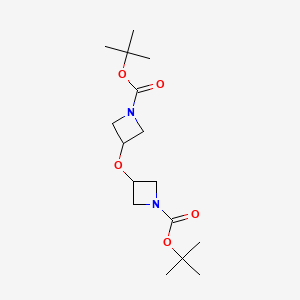
tert-Butyl 3,3'-oxydiazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3,3’-oxydiazetidine-1-carboxylate” is a chemical compound with the CAS Number: 1824266-96-7 . Its molecular weight is 328.41 and its IUPAC name is di-tert-butyl 3,3’-oxybis (azetidine-1-carboxylate) . The compound is used for research and development purposes .
Molecular Structure Analysis
The linear formula of “tert-Butyl 3,3’-oxydiazetidine-1-carboxylate” is C16H28N2O5 . The InChI code is 1S/C16H28N2O5/c1-15(2,3)22-13(19)17-7-11(8-17)21-12-9-18(10-12)14(20)23-16(4,5)6/h11-12H,7-10H2,1-6H3 .Physical And Chemical Properties Analysis
“tert-Butyl 3,3’-oxydiazetidine-1-carboxylate” is a colorless to yellow liquid . and is stored at temperatures between 2-8°C .Scientific Research Applications
Kinetic Resolution and Esterification Reactions
A study conducted by Ishihara et al. (2008) presents the kinetic resolution of racemic carboxylic acids through an enantioselective esterification reaction using tert-butyl alcohol. This process achieves high asymmetric induction, showcasing the utility of tert-butyl derivatives in selective synthesis (Ishihara et al., 2008).
Metal-Free Alkoxycarbonylation
Xie et al. (2019) report on the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates, with tert-butyl carbazate as a reagent. This process highlights the application of tert-butyl derivatives in generating key structural motifs in bioactive compounds and drugs (Xie et al., 2019).
Thermal Decomposition Studies
Montevecchi et al. (2004) explored the thermal decomposition of tert-butyl perester, leading to insights into the formation and fate of pseudo-C4' radicals. This research adds to the understanding of the stability and reactivity of tert-butyl esters under thermal conditions (Montevecchi et al., 2004).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, skin irritation, and is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Tert-Butyl 3,3’-Oxydiazetidine-1-Carboxylate, also known as Di-tert-butyl 3,3’-oxybis(azetidine-1-carboxylate), is a complex organic compound with the molecular formula C16H28N2O5 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
Biochemical Pathways
It is suggested that the compound could potentially be involved in various chemical reactions due to its role as a building block in the synthesis of other organic compounds .
properties
IUPAC Name |
tert-butyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-15(2,3)22-13(19)17-7-11(8-17)21-12-9-18(10-12)14(20)23-16(4,5)6/h11-12H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLAKNLJTFXZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2805099.png)
![N-[cyano(oxolan-3-yl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B2805100.png)
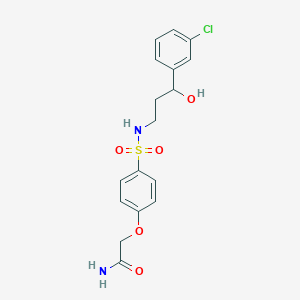
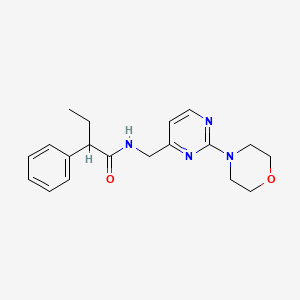
![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2805109.png)
![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2805110.png)
amine](/img/structure/B2805111.png)
![5-Bromo-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2805112.png)
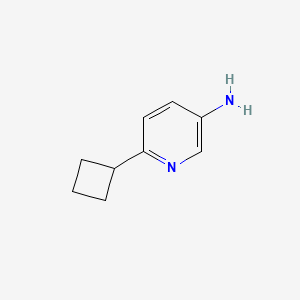
![3-Methyl-6-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805115.png)
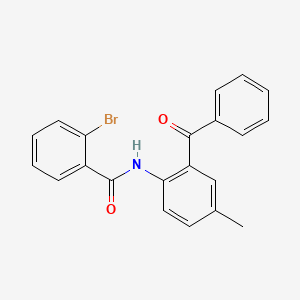
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2805118.png)
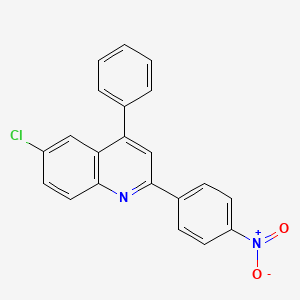
![N-(1-cyanocyclohexyl)-2-[4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2805120.png)